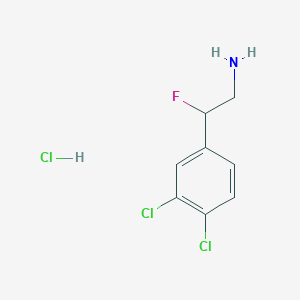2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine hydrochloride
CAS No.: 95392-15-7
Cat. No.: VC4821277
Molecular Formula: C8H9Cl3FN
Molecular Weight: 244.52
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 95392-15-7 |
|---|---|
| Molecular Formula | C8H9Cl3FN |
| Molecular Weight | 244.52 |
| IUPAC Name | 2-(3,4-dichlorophenyl)-2-fluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H8Cl2FN.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8H,4,12H2;1H |
| Standard InChI Key | JSPWUWFWSOPNAD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(CN)F)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
-
Molecular Formula: C₈H₈Cl₂FN·HCl
-
IUPAC Name: 2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine hydrochloride
-
Structural Highlights:
-
A 3,4-dichlorophenyl group attached to a fluorinated ethanamine backbone.
-
Hydrochloride salt form enhances stability and solubility.
-
Spectral Data
-
¹H NMR (DMSO-d₆): Key peaks include δ 7.22–7.29 (m, 4H, aromatic), 6.80–6.90 (m, 1H, CH₂F), and 4.22 (d, J = 6.0 Hz, 2H, NH₂) .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via a multi-step process involving fluorination and amination reactions:
-
Cyanohydrin Formation:
-
Fluorination with DAST:
-
Reduction to Amine:
Reaction Scheme:
Optimization and Yield
Physicochemical Properties
Stability: The hydrochloride salt is hygroscopic, requiring anhydrous storage. Decomposition occurs above 200°C .
Biological Activity and Applications
Case Study: HIF-2α Inhibition
In a 2023 study, derivatives of this compound reduced hypoxia-inducible factor 2α (HIF-2α) activity by 40% at 10 µM in renal carcinoma cells, highlighting potential anticancer applications.
Industrial and Research Applications
Pharmaceutical Intermediate
-
Used in synthesizing antipsychotics (e.g., cariprazine analogs) and antifungal agents .
-
Patent CN101863860A highlights its role in producing fluorinated anilines for agrochemicals .
Chemical Building Block
-
Suzuki Couplings: The dichlorophenyl group facilitates palladium-catalyzed cross-couplings for biaryl synthesis .
-
Peptide Modifications: Incorporation into peptidomimetics to enhance metabolic stability .
| Parameter | Recommendation |
|---|---|
| Hazard Classification | Irritant (skin/eyes); avoid inhalation |
| PPE | Gloves, goggles, fume hood |
| Disposal | Incineration following local regulations |
Toxicity Data:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume